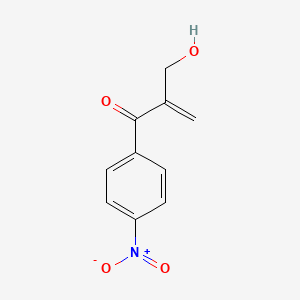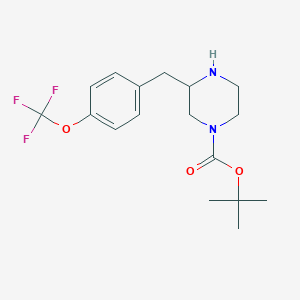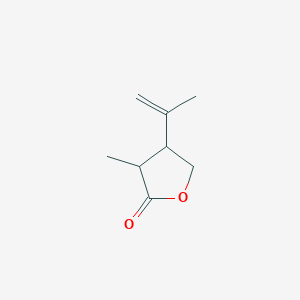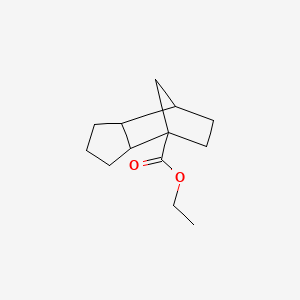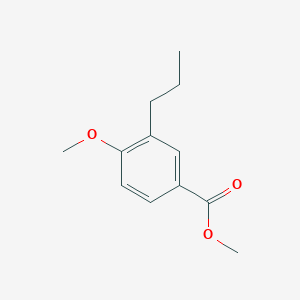
1-(3-tert-Butylphenyl)-3-(3-methoxyphenyl)propane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-tert-Butylphenyl)-3-(3-methoxyphenyl)propane-1,3-dione is an organic compound that belongs to the class of diketones. These compounds are characterized by the presence of two ketone groups within the same molecule. The compound’s structure includes a tert-butyl group and a methoxy group attached to phenyl rings, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-tert-Butylphenyl)-3-(3-methoxyphenyl)propane-1,3-dione can be achieved through various organic reactions. One common method involves the Claisen condensation reaction, where an ester reacts with a ketone in the presence of a strong base to form a β-diketone. The reaction conditions typically include:
Reagents: Esters, ketones, strong bases (e.g., sodium ethoxide)
Solvents: Alcohols (e.g., ethanol)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Claisen condensation reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-tert-Butylphenyl)-3-(3-methoxyphenyl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The diketone can be oxidized to form carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the diketone into alcohols or hydrocarbons.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or halogens (e.g., Br₂) for halogenation.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Nitro compounds, halogenated compounds.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-tert-Butylphenyl)-3-(3-methoxyphenyl)propane-1,3-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing cellular pathways and processes. The exact molecular targets and pathways involved would require further experimental investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-tert-Butylphenyl)-3-phenylpropane-1,3-dione: Lacks the methoxy group, which may affect its reactivity and properties.
1-(3-Methoxyphenyl)-3-phenylpropane-1,3-dione: Lacks the tert-butyl group, influencing its steric and electronic effects.
Propriétés
Numéro CAS |
916991-77-0 |
|---|---|
Formule moléculaire |
C20H22O3 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
1-(3-tert-butylphenyl)-3-(3-methoxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C20H22O3/c1-20(2,3)16-9-5-7-14(11-16)18(21)13-19(22)15-8-6-10-17(12-15)23-4/h5-12H,13H2,1-4H3 |
Clé InChI |
PDQPVDFNSLCETQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=CC(=C1)C(=O)CC(=O)C2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


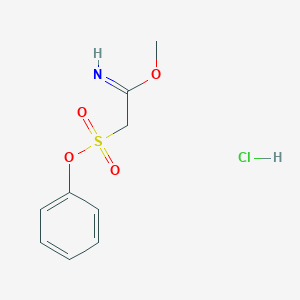
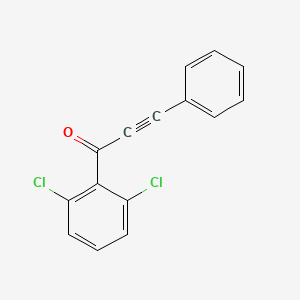
![2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol](/img/structure/B12596661.png)
![4-Chloro-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12596664.png)
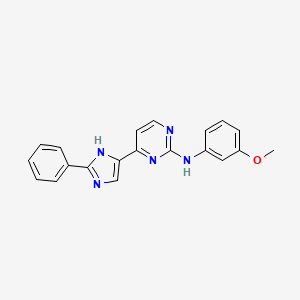


![N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide](/img/structure/B12596692.png)
![2,4,6-Cycloheptatrien-1-one, 2-[(4-bromophenyl)amino]-](/img/structure/B12596698.png)
